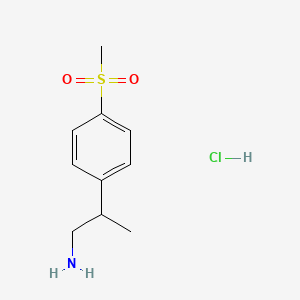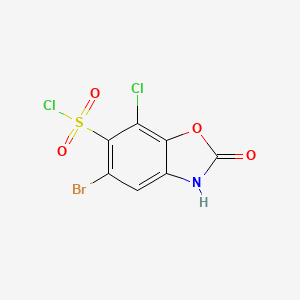
2-(4-Iodophenyl)pyrrolidine hydrochloride
Descripción general
Descripción
2-(4-Iodophenyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1423027-87-5 . It has a molecular weight of 309.58 and is typically found in a powder form .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring containing nitrogen . This structure is enhanced by sp3 hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrrolidine structures are known to be versatile in chemical reactions . They can be functionalized or modified in various ways to achieve desired properties .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 309.58 . Unfortunately, other specific physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Potential as Anticancer Agents
A study by Muralidharan, Alagumuthu, & Iyer (2017) explored derivatives of 2-(4-Iodophenyl)pyrrolidine for their potential as PI3K inhibitors and anticancer agents. The compounds showed high cytotoxicity against breast and colon cancer cell lines, suggesting their promise in cancer treatment.
Chemical Synthesis and Functionalization
Ali et al. (2015) Ali, Shamim, Vasconcelos, & Stefani (2015) synthesized 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives, showing their potential for chemical synthesis and functionalization. These derivatives were produced in moderate-to-good yields, highlighting their viability for various industrial applications.
Use in Ligand Synthesis for Metal Complexes
Singh et al. (2003) Singh, Singh, Sharma, Drake, Hursthouse, & Light (2003) reported the use of (2-choroethyl)pyrrolidine hydrochloride in synthesizing hybrid organotellurium ligands for metal complexes. These ligands were used to create palladium(II) and mercury(II) complexes, indicating their utility in coordination chemistry and materials science.
Spectroscopic Identification and Derivatization
Nycz et al. (2016) Nycz, Paździorek, Małecki, & Szala (2016) utilized pyrrolidine derivatives, including 2-(4-Iodophenyl)pyrrolidine, in spectroscopic studies for identification and derivatization of cathinones. This highlights its role in analytical chemistry and forensic science.
Development of Novel Pharmaceutical Compounds
Hashihayata et al. (2002) Hashihayata, Sakoh, Goto, Yamada, & Morishima (2002) demonstrated the use of a pyrrolidine ring system, similar to 2-(4-Iodophenyl)pyrrolidine, in the development of a novel carbapenem, a class of antibiotics. This indicates its potential in pharmaceutical research for drug development.
Development of Heterocyclic Molecules
Murthy et al. (2017) Murthy, Mary, Suneetha, Panicker, Armaković, Armaković, Giri, Suchetan, & Alsenoy (2017) conducted research on the synthesis of new heterocyclic molecules, incorporating pyrrolidine structures. This emphasizes its use in creating novel chemical entities for various applications.
Direcciones Futuras
Pyrrolidine and its derivatives, including 2-(4-Iodophenyl)pyrrolidine hydrochloride, are of great interest in the field of medicinal chemistry . They are often used to design new compounds with different biological profiles . The future directions in this field will likely involve the exploration of new synthetic strategies and the design of novel pyrrolidine compounds with improved biological activities .
Propiedades
IUPAC Name |
2-(4-iodophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIBOSAPGGIPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)

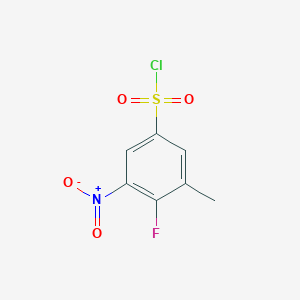
amine hydrochloride](/img/structure/B1376555.png)


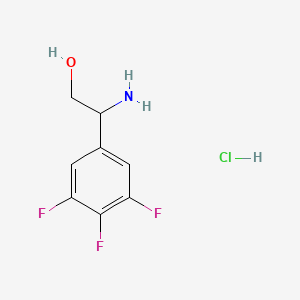
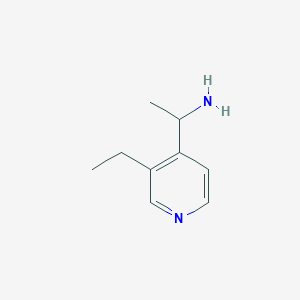
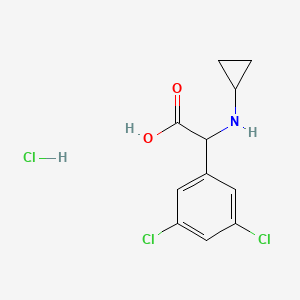
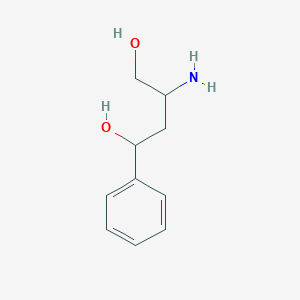
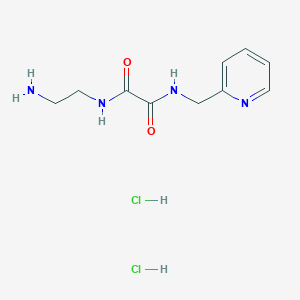
![2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride](/img/structure/B1376565.png)
